molecular formula C10H16O B14343937 3-Cyclohexyl-2-methylprop-2-enal CAS No. 100764-16-7

3-Cyclohexyl-2-methylprop-2-enal

Cat. No.: B14343937
CAS No.: 100764-16-7
M. Wt: 152.23 g/mol
InChI Key: KDRAROBGERQAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-2-methylprop-2-enal is an organic compound characterized by a cyclohexyl group attached to a 2-methylprop-2-enal moiety. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2-methylprop-2-enal typically involves the aldol condensation of cyclohexanone with isobutyraldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aldehyde to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

3-Cyclohexyl-2-methylprop-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-methylprop-2-enal involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 3-Cyclohexyl-2-methylprop-2-enal.

    Isobutyraldehyde: Another precursor used in the synthesis.

    Cyclohexanol: A reduced form of cyclohexanone.

Properties

CAS No.

100764-16-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-cyclohexyl-2-methylprop-2-enal

InChI

InChI=1S/C10H16O/c1-9(8-11)7-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

KDRAROBGERQAFD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1CCCCC1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.